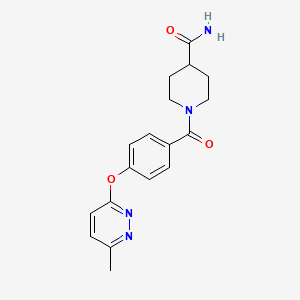
1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C19H21N3O4 with a molecular weight of 355.4 g/mol. The structure includes a piperidine ring, a benzoyl group, and a pyridazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1797755-83-9 |
The primary mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes and receptors related to various biological pathways. Notably, it has shown significant activity against Mycobacterium tuberculosis H37Ra , indicating potential as an anti-tubercular agent. The compound inhibits the growth and proliferation of this bacterium with an IC50 ranging from 1.35 to 2.18 μM.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity : It has demonstrated efficacy against various strains of bacteria, particularly Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell processes, leading to cell death.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- The compound was tested against different bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
- In vitro assays revealed that the compound effectively modulates cellular signaling pathways involved in inflammation and immune response.
-
In Vivo Studies :
- Animal models have been utilized to assess the therapeutic potential of the compound in treating infections caused by Mycobacterium tuberculosis.
- Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1-(4-(6-Methylpyridazin-3-yl)oxy)piperidine | 1.35 - 2.18 | Anti-tubercular |
| N-benzyl-3-(6-methylpyridazin-3-yloxy)piperidine | 2.0 - 3.0 | Antimicrobial |
| 2-methyl-6-(4-(6-methylpyridazin-3-yloxy)piperidine | 0.5 - 1.0 | Anti-inflammatory |
Propriétés
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-2-7-16(21-20-12)25-15-5-3-14(4-6-15)18(24)22-10-8-13(9-11-22)17(19)23/h2-7,13H,8-11H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUTPIQYGYMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













